6-(4-Fluorophenyl)hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. While the papers do not specifically address the synthesis of 6-(4-Fluorophenyl)hexanoic acid, they do mention the synthesis of other fluorinated compounds. For example, the asymmetric synthesis of a chiral acid with a fluorinated phenyl group was achieved using a Rh-JOSIPHOS catalyzed hydrogenation, which could be a relevant method for synthesizing similar compounds . Additionally, the synthesis of a fluorescent probe attached to an amino function derivative of levulinic acid suggests the potential for creating functionalized fluorinated compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their properties. For instance, the conformational analysis of 6-fluorosalicylic acid shows that the presence of a fluorine atom can affect the conformational equilibrium compared to its non-fluorinated counterpart . This implies that the molecular structure of 6-(4-Fluorophenyl)hexanoic acid would also be influenced by the presence of the fluorine atom, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Fluorinated compounds can exhibit unique reactivity patterns. The papers provided discuss various reactions involving fluorinated compounds, such as the interaction of a fluorinated molecular probe with ZnO nanoparticles , and the selective sensing of picric acid by fluorescent aggregates of a fluorinated quinoxaline derivative . These studies suggest that 6-(4-Fluorophenyl)hexanoic acid could also participate in specific chemical reactions, potentially leading to applications in sensing or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated analogs. For example, the comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol and perfluorohexanoic acid shows that fluorination can significantly alter toxicity . The stability and fluorescence properties of other fluorinated compounds, such as 6-methoxy-4-quinolone, indicate that fluorinated compounds can be designed for stability and specific optical properties . These insights suggest that 6-(4-Fluorophenyl)hexanoic acid could have unique physical and chemical properties that could be explored for various applications.
Scientific Research Applications
1. Plant Disease Resistance
A study by (Llorens et al., 2016) explored the use of hexanoic acid (Hx) in plant disease resistance. The study found that application of Hx in citrus led to resistance against pathogens like Alternaria alternata, largely by altering the plant's metabolic profile and influencing pathways like the mevalonic and linolenic pathways. This indicates Hx's potential role in enhancing plant disease resistance.
2. Anticancer Research
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized for potential use in anticancer research, as detailed by (Bhatt et al., 2015). These derivatives, including compounds related to 6-(4-Fluorophenyl)hexanoic acid, exhibited significant anticancer activity, suggesting their potential as novel cancer therapeutics.
3. Corrosion Inhibition
Schiff's bases derived from lysine and aromatic aldehydes, including 6-(4-Fluorophenyl)hexanoic acid, have been investigated as corrosion inhibitors. (Gupta et al., 2016) found that these compounds are effective in inhibiting corrosion of mild steel in acidic environments. This points to the potential industrial application of these compounds in protecting metals from corrosion.
4. Acid Recovery and Membrane Technology
Research by (Irfan et al., 2018) on novel anion exchange membranes involved 6-(dimethylamino) hexanoic acid. These membranes demonstrated good acid permeability and selectivity, suggesting their applicability in acid recovery and filtration processes.
5. Intermediate in Drug Synthesis
(Zhang et al., 2019) discussed the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in producing anticancer drugs. This underscores the role of 6-(4-Fluorophenyl)hexanoic acid derivatives in pharmaceutical manufacturing.
Safety And Hazards
properties
IUPAC Name |
6-(4-fluorophenyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSLZCNLWIKHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563466 | |
Record name | 6-(4-Fluorophenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)hexanoic acid | |
CAS RN |
89326-72-7 | |
Record name | 6-(4-Fluorophenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.